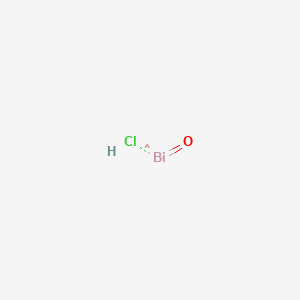

Bismuth oxychloride

描述

属性

CAS 编号 |

7787-59-9 |

|---|---|

分子式 |

BiClO |

分子量 |

260.43 g/mol |

IUPAC 名称 |

oxobismuthanylium chloride |

InChI |

InChI=1S/Bi.ClH.O/h;1H;/q+1;;/p-1 |

InChI 键 |

GLQBXSIPUULYOG-UHFFFAOYSA-M |

规范 SMILES |

O=[Bi].Cl |

密度 |

7.7 at 68 °F (USCG, 1999) - Denser than water; will sink |

其他CAS编号 |

7787-59-9 |

物理描述 |

Bismuth oxychloride is an odorless white solid. Sinks in water. (USCG, 1999) Other Solid White odorless solid; [CAMEO] Insoluble; [MSDSonline] |

Pictograms |

Irritant |

同义词 |

BiOCl, Bismuth chloride oxide |

产品来源 |

United States |

Crystallographic Architectures and Structural Dynamics of Bismuth Oxychloride

Fundamental Crystal Structure and Space Group Symmetry

The crystal structure of BiOCl is a key determinant of its properties. It belongs to the matlockite family of compounds, which share a similar tetragonal structure mdpi.commdpi.comelsevier.es.

Tetragonal PbFCl-type Structure

BiOCl crystallizes in a tetragonal system with a PbFCl-type structure researchgate.netscielo.brmdpi.comdergipark.org.trgoogle.comrsc.org. This structure is characterized by its layered arrangement. The tetragonal structure can be verified by characteristic X-ray diffraction patterns google.com. The crystal structure of BiOCl can be derived from the fluorite (CaF₂) structure dergipark.org.tr.

The lattice parameters for the tetragonal unit cell of BiOCl have been reported with slight variations across different studies. Representative values are approximately a = 3.89 Å and c = 7.35 Å mdpi.comdergipark.org.trmaterialsproject.orgarizona.eduwikipedia.orgcrystallography.netcrystallography.net. The unit cell contains two BiOCl molecules dergipark.org.tr.

Here is a table summarizing reported lattice parameters for BiOCl:

| Parameter | Value (Å) | Reference |

| a | 3.8870(5) | arizona.edu |

| c | 7.3540(5) | arizona.edu |

| a | 3.89 | materialsproject.org |

| c | 7.49 | materialsproject.org |

| a | 3.89 | mdpi.com |

| c | 7.37 | mdpi.com |

| a | 3.887 | wikipedia.org |

| c | 7.354 | wikipedia.org |

| a | 3.89 | crystallography.net |

| c | 7.37 | crystallography.net |

| a | 3.88551 | crystallography.net |

| c | 7.3489 | crystallography.net |

Layered Structural Motifs: [Bi₂O₂]²⁺ and Halogen Anion Layers

A defining feature of the BiOCl structure is its layered arrangement, consisting of alternating cationic [Bi₂O₂]²⁺ layers and anionic halogen layers researchgate.netrsc.orgresearchgate.netnih.govmdpi.comnih.gov. These layers are stacked along the c-axis researchgate.netelsevier.esresearchgate.netresearchgate.net. The [Bi₂O₂]²⁺ layers are interleaved by double layers of chloride anions researchgate.netrsc.org. This arrangement can be visualized as [Cl-Bi-O-Bi-Cl] repeating units stacked along the c-axis researchgate.net. The layers are held together by weak van der Waals forces between the chloride atoms of adjacent layers mdpi.comresearchgate.netscielo.brrsc.orgmdpi.com. This weak interaction between layers contributes to the material's facile cleavage and its pearlescent properties wikipedia.org. The layered structure also leads to a non-uniform charge distribution and an internal electrostatic field perpendicular to the layers, which can influence the separation and transport of charge carriers researchgate.netrsc.orgmdpi.comnih.gov.

Atomic Coordination Environments within the Unit Cell

Within the BiOCl unit cell, each bismuth atom is coordinated by both oxygen and chlorine atoms mdpi.comresearchgate.netdergipark.org.trmaterialsproject.org. The bismuth center typically adopts a distorted square antiprismatic coordination geometry wikipedia.org. Specifically, each Bi³⁺ ion is bonded to four equivalent oxygen atoms and four equivalent chloride atoms dergipark.org.trmaterialsproject.org. These four oxygen atoms form one square face of the coordination polyhedron, while the four chloride atoms form the other square face wikipedia.orgdergipark.org.tr. The Bi-O bond lengths are approximately 2.32 Å, and the Bi-Cl bond lengths are approximately 3.06 Å wikipedia.orgmaterialsproject.org. The oxygen atoms are tetrahedrally coordinated by four bismuth atoms wikipedia.orgdergipark.org.tr. The chloride ions are bonded in a 4-coordinate geometry to four equivalent Bi³⁺ atoms materialsproject.org. The coordination environment can also be described as linked decahedrons, specifically a square antiprism wikipedia.org. These decahedra are linked by common O-Cl edges along the a and b axes in infinite layers arizona.eduwikipedia.org.

Here is a table of reported bond lengths in BiOCl:

| Bond | Distance (Å) | Reference |

| Bi-O | 2.32 | wikipedia.orgmaterialsproject.org |

| Bi-Cl | 3.06 | wikipedia.orgmaterialsproject.org |

| Bi-O | 2.316 | arizona.eduwikipedia.org |

| Bi-Cl | 3.059 | arizona.eduwikipedia.org |

| O-Cl | 3.249 | arizona.eduwikipedia.org |

Crystallographic Investigations and Characterization Methodologies

Various experimental techniques are employed to investigate and characterize the crystallographic structure and dynamics of BiOCl.

X-ray Diffraction (XRD) and Rietveld Refinement for Phase and Structural Elucidation

X-ray Diffraction (XRD) is a primary technique used to determine the crystal phase composition and structural parameters of BiOCl researchgate.netscielo.brmdpi.comdergipark.org.trgoogle.comarizona.eduresearchgate.netcambridge.orgchalcogen.roacs.orgacs.orgresearchgate.netresearchgate.net. XRD patterns of BiOCl typically show peaks corresponding to its tetragonal structure scielo.brmdpi.com. The positions and intensities of these diffraction peaks can be indexed to the tetragonal BiOCl structure, often referenced against standard JCPDS cards like JCPDS No. 06-0249 scielo.brmdpi.com. Analysis of XRD patterns can confirm the formation of the desired BiOCl phase and assess its crystallinity mdpi.com.

Rietveld refinement is an advanced analysis technique applied to XRD data to obtain detailed structural information, including lattice parameters, atomic positions, and thermal parameters arizona.eduorientjchem.orgarxiv.orgpsu.eduimim.plresearchgate.net. This method involves fitting a calculated diffraction pattern to the experimentally observed one by refining structural and instrumental parameters arizona.eduorientjchem.orgarxiv.orgpsu.eduimim.plresearchgate.net. Rietveld refinement has been used to refine the crystal structure of BiOCl, providing precise values for lattice constants and atomic coordinates arizona.edu. This technique is crucial for in-depth structural analysis and verifying the goodness of the refinement through reliability factors such as Rwp and Rp orientjchem.orgresearchgate.net.

Advanced Electron Microscopy for Microstructure Analysis (SEM, TEM, HRTEM, STEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM), and Scanning Transmission Electron Microscopy (STEM), are invaluable for analyzing the microstructure, morphology, and atomic-scale features of BiOCl scielo.brelsevier.esdergipark.org.trgoogle.comarizona.eduwikipedia.orgresearchgate.netcambridge.orgchalcogen.roacs.orgresearchgate.netresearchgate.netwebmineral.comresearchgate.netmdpi.com.

SEM is used to observe the surface morphology and particle shape of BiOCl materials, revealing features such as microspheres or flaky crystals acs.orgresearchgate.netgoogle.comresearchgate.net. TEM provides insights into the internal structure, particle size distribution, and crystallinity at a finer scale chalcogen.roacs.orgresearchgate.netresearchgate.net. HRTEM allows for the visualization of crystal lattice fringes, providing information about crystallographic planes and defects at the atomic level chalcogen.roresearchgate.netresearchgate.net. STEM, particularly High-Angle Annular Dark-Field (HAADF) STEM, can provide Z-contrast images where the intensity is related to the atomic number, enabling the clear distinction of different atomic species and detailed structural analysis researchgate.netmdpi.com. These techniques collectively offer comprehensive information about the microstructure and atomic arrangement of BiOCl, complementing the crystallographic data obtained from XRD.

X-ray Pair Distribution Function (PDF) Analysis for Local Structure

X-ray Pair Distribution Function (PDF) analysis is a technique used to study the local atomic structure of materials, including those that are nanocrystalline or have structural disorder. iucr.org For bismuth oxychloride, in situ X-ray total scattering and PDF analysis have been employed to investigate the local order of atomic structures during synthesis. rsc.orgprotochips.com This method can reveal insights into the nucleation and growth of BiOCl nanoparticles. rsc.orgprotochips.com Studies using in situ PDF analysis have shown that emerging BiOCl nanoparticles can have a widened interlayer spacing, which decreases as the particles grow. rsc.orgprotochips.com PDF analysis, combined with Rietveld refinement of powder X-ray diffraction data, can provide structural insights into crystallite dimensions and lattice distortion in BiOCl nanomaterials. acs.org PDF refinements can also be used to calculate theoretical PDFs using crystallographic data for various BiₓOᵧXz phases. au.dk

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Information

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for determining the oxidation state and local coordination environment of specific atoms within a material. osti.govresearchgate.netnih.govepa.govhzdr.de For this compound, XAS can provide information on the electronic structure and local structural environment of the bismuth centers. hzdr.de XANES spectra, which reflect the electronic structure near the absorption edge, can be used to determine the oxidation state and can be influenced by the local environment of the Bi center. hzdr.de The position and shape of features in the XANES spectrum can serve as a fingerprint for the local ligand and crystal structure. hzdr.de Studies using high energy resolution fluorescence detection (HERFD) mode XANES at the Bi LIII and LI edges have shown that both oxidation state and Bi-ligand bond lengths influence the exact position of the absorption edge. hzdr.de XAS analysis has been used to probe differences relating to oxidation state, local structure, and elemental composition in BiOCl nanomaterials synthesized under different conditions. acs.org

Structural Distortions and Phase Transitions

The crystal structure of this compound can undergo distortions and phase transitions under various conditions, such as temperature, pressure, and the presence of defects. These structural changes can significantly influence the material's properties.

Lattice Strain and Microstrain Analysis

Lattice strain and microstrain are indicators of deviations from the ideal crystal lattice, often caused by crystal imperfections like dislocations. ias.ac.inaimspress.com Analysis of X-ray diffraction peak profiles, such as using the Williamson-Hall plot or modified Scherrer method, can provide information on crystallite size and microstrain within a material like BiOCl. ias.ac.inaimspress.comimim.plijritcc.org In layered materials like BiOCl, anisotropic microstrain parameters can contribute significantly to the broadening of Bragg peaks, particularly for reflections along the layer stacking direction (e.g., (00l) planes). acs.org This suggests that both size effects and microstrain contribute to peak broadening in the diffraction patterns of BiOCl. acs.org The degree of microstrain in the c direction can increase as the number of bound layers decreases, which can be influenced by synthesis parameters like pH. acs.org

Pressure-Induced Isostructural Phase Transformations

This compound can undergo pressure-induced phase transformations. fao.orghpstar.ac.cnacs.orgresearchgate.net In situ high-pressure angle-dispersive X-ray diffraction experiments and first-principle calculations have shown that BiOCl undergoes a tetragonal to tetragonal isostructural phase transition. fao.orghpstar.ac.cnacs.orgresearchgate.net This transition begins at approximately 15.1 GPa and is complete by 22.1 GPa, with the high-pressure tetragonal phase retaining the same space group (P4/nmm) as the low-pressure phase. fao.orghpstar.ac.cnacs.orgresearchgate.net During this transition, abnormal pressure dependences of the lattice parameters are observed, with the a-axis increasing and the c-axis shrinking drastically in the transitional pressure range. hpstar.ac.cn The redistribution of Bader charge between the Bi, O, and Cl ions under high pressure is suggested as the driving force for this isostructural phase transition, leading to different electronic structures between the high-pressure and low-pressure phases. fao.orghpstar.ac.cnacs.orgresearchgate.net

Influence of Synthesis Parameters on Crystallographic Orientation

Synthesis parameters play a crucial role in determining the crystallographic orientation and morphology of this compound. rsc.orgfishersci.fimdpi.commdpi.com Controlled hydrolysis of bismuth chloride, for example, can yield strongly (001) oriented BiOCl systems. rsc.org The acidity of the solution is fundamental for controlling the growth of BiOCl nanostructures from the liquid phase. rsc.org Different synthesis methods and parameters, such as the use of specific additives or polyols, can promote the preferential orientation of certain crystallographic planes, such as the {001} or {110} facets. mdpi.commdpi.com For instance, the use of polyols like PEG400 can promote the {110} facet orientation. mdpi.com The resulting morphology can range from nanoflakes and platelets with dominant {001} facets to spherical aggregates, depending on the synthesis conditions. rsc.orgacs.orgmdpi.comrsc.org These differences in exposed facets and crystallographic orientation can impact properties relevant to catalytic performance and other applications. acs.orgmdpi.com

Table 1: Crystallographic Parameters of Tetragonal BiOCl

| Parameter | Value | Space Group | JCPDS Card No. |

| a (Å) | 3.887 | P4/nmm | 06-0249 |

| c (Å) | 7.354 | P4/nmm | 06-0249 |

| a (Å) | 3.89 | P4/nmm | 06-0249 |

| c (Å) | 7.37 | P4/nmm | 06-0249 |

Note: Values may vary slightly depending on the source and synthesis conditions. wikipedia.orgmdpi.commdpi.comacs.org

Table 2: Pressure-Induced Isostructural Phase Transition in BiOCl

| Phase | Pressure Range (GPa) | Space Group |

| Low-Pressure Tetragonal (LPT) | < 15.1 | P4/nmm |

| Transitional Region | 15.1 - 22.1 | - |

| High-Pressure Tetragonal (HPT) | > 22.1 | P4/nmm |

Based on in situ high-pressure X-ray diffraction studies. fao.orghpstar.ac.cnacs.orgresearchgate.net

Table 3: Influence of Synthesis pH on BiOCl Crystallite Dimensions and Microstrain

| Synthesis pH | Average Crystallite Size in c direction (nm) | Microstrain in c direction | Dominant Facets |

| Acidic | Larger | Lower | {001} |

| Neutral-Mildly Alkaline | Smaller | Higher | {001}, {110} |

Generalized trend based on studies of BiOX nanomaterials synthesized via microwave-assisted precipitation. acs.orgmdpi.com

Synthesis Engineering and Morphology Control of Bismuth Oxychloride

Solution-Based Synthesis Methodologies

Solution-based methods are widely utilized for the synthesis of BiOCl due to their versatility, scalability, and ability to produce a diverse range of morphologies. These techniques involve the reaction of bismuth and chloride precursors in a liquid medium under controlled conditions.

Hydrothermal and solvothermal methods are prominent techniques for synthesizing well-crystallized BiOCl nanostructures. These processes involve chemical reactions in aqueous solutions (hydrothermal) or organic solvents (solvothermal) within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of precursors, leading to the formation of high-purity, crystalline BiOCl.

The morphology of the resulting BiOCl is highly dependent on several key parameters, including the choice of bismuth salt (e.g., Bi(NO₃)₃·5H₂O, BiCl₃), the chloride source (e.g., HCl, NaCl, KCl), the solvent system (e.g., water, ethanol, ethylene (B1197577) glycol), the reaction temperature, and the duration of the synthesis. For instance, the hydrolysis of BiCl₃ in water is a direct route to BiOCl formation. wikipedia.org

The mechanism of BiOCl formation in these routes typically involves the hydrolysis of the bismuth precursor to form bismuthyl ions (BiO⁺), which then react with chloride ions (Cl⁻) to precipitate BiOCl. The general reaction can be represented as:

Bi³⁺ + H₂O + Cl⁻ → BiOCl + 2H⁺

Researchers have demonstrated that by systematically adjusting reaction parameters, various morphologies can be achieved. For example, a mannitol-assisted hydrothermal process has been successfully employed to synthesize well-crystallized square-like BiOCl nanoplates. rsc.org In this process, mannitol (B672) is believed to play a crucial role in directing the growth of the nanoplates. Similarly, controlling the pH, temperature, and molar ratios of precursors in a hydrothermal synthesis allows for the preparation of complex BiOCl-based composites. nih.gov

Solvothermal synthesis in non-aqueous solvents like ethylene glycol can influence the crystal growth and assembly, leading to different hierarchical structures. mdpi.com The use of additives and surfactants, such as cetyltrimethylammonium bromide (CTAB), polyvinylpyrrolidone (B124986) (PVP), and sodium dodecyl sulfate (B86663) (SDS), in solvothermal synthesis can further direct the morphology by selectively adsorbing onto specific crystal facets, thereby promoting or inhibiting growth in certain directions. This can result in morphologies ranging from microspheres to flower-like structures. mdpi.com

Table 1: Influence of Hydrothermal/Solvothermal Parameters on BiOCl Morphology

| Bismuth Precursor | Chloride Source | Solvent | Temperature (°C) | Time (h) | Additive | Resulting Morphology |

|---|---|---|---|---|---|---|

| Bi(NO₃)₃·5H₂O | HCl | Water | 160 | 12 | None | Nanosheets |

| Bi(NO₃)₃·5H₂O | KCl | Ethylene Glycol | 120 | 3 | PVP | Nanoflowers mdpi.com |

| Bi(NO₃)₃·5H₂O | NaCl | Water | 180 | 24 | Mannitol | Square-like Nanoplates rsc.org |

| BiCl₃ | - | Water | 100-180 | 6-24 | None | Nanoplates/Microspheres |

Microwave-assisted synthesis is an energy-efficient and rapid method for producing BiOCl nanostructures. This technique utilizes microwave radiation to directly and uniformly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. The rapid heating can also influence the nucleation and growth kinetics, resulting in unique morphologies.

In a typical microwave-assisted synthesis, bismuth and chloride precursors are dissolved in a suitable solvent and subjected to microwave irradiation in a specialized reactor. The process parameters, such as microwave power, temperature, pressure, and reaction time, are crucial in determining the final product's characteristics. This method has been successfully used to synthesize BiOCl/BiOBr composites, where the microwave-assisted coprecipitation resulted in a more active photocatalyst compared to those synthesized via the hydrothermal method.

The mechanism in microwave-assisted synthesis is similar to other solution-based methods, involving the hydrolysis of the bismuth precursor and subsequent reaction with chloride ions. However, the rapid and uniform heating can lead to a higher density of nucleation sites and faster crystal growth, often resulting in smaller and more uniform nanoparticles.

Table 2: Comparison of Microwave-Assisted and Conventional Synthesis of BiOCl

| Parameter | Microwave-Assisted Synthesis | Conventional Hydrothermal Synthesis |

|---|---|---|

| Reaction Time | Minutes to a few hours | Several hours to days |

| Heating Method | Direct, uniform heating of the solution | Indirect, slower heating of the vessel |

| Energy Consumption | Lower | Higher |

| Particle Size | Often smaller and more uniform | Can vary, often larger |

| Morphology | Can produce unique morphologies due to rapid kinetics | Wide range of morphologies achievable |

Sol-gel processing and chemical precipitation are versatile and cost-effective methods for the synthesis of BiOCl, often at or near room temperature. These techniques offer good control over the composition and stoichiometry of the final product.

Sol-gel processing involves the transformation of a molecular precursor solution (sol) into a three-dimensional solid network (gel). For BiOCl synthesis, this typically involves the hydrolysis and condensation of a bismuth alkoxide or salt in the presence of a chloride source. The process allows for the intimate mixing of precursors at the molecular level, leading to a homogeneous product. While widely used for oxides, specific and detailed sol-gel routes for pure BiOCl are less commonly reported than for other bismuth compounds.

Chemical precipitation is a straightforward method that involves the formation of a solid precipitate from a solution by reacting the constituent ions. For BiOCl, this is typically achieved by mixing a soluble bismuth salt (e.g., bismuth nitrate) with a chloride-containing solution (e.g., hydrochloric acid or a salt solution). The precipitate is then collected, washed, and dried. The simplicity of this method makes it highly scalable. researchgate.net The properties of the resulting BiOCl, such as particle size and crystallinity, can be influenced by factors like reactant concentrations, pH, temperature, and the rate of addition of the precipitating agent. For instance, co-precipitation has been used to create BiOCl/CeO₂ composites with enhanced photocatalytic activity. researchgate.net

The fundamental reaction in chemical precipitation is the hydrolysis of the bismuth salt in the presence of chloride ions, leading to the formation of insoluble BiOCl. wikipedia.org

Sono-chemical synthesis utilizes the energy of high-frequency ultrasound waves to induce chemical reactions and form nanomaterials. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of unique nanostructures. An ultrasonic-hydrothermal method has been used to synthesize a series of bismuth oxychlorides, where varying the sonication time allowed for control over the morphology, structure, and stoichiometry of the products. researchgate.net The mechanism involves the ultrasonic destruction of chemical bonds and can influence the pH during preparation, affecting the final product. researchgate.net

Reverse microemulsion is a method that uses a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant. The aqueous phase is dispersed as nanosized droplets within the continuous oil phase. These droplets act as nanoreactors, confining the reaction to a very small volume and allowing for precise control over the size and shape of the resulting nanoparticles. While this technique is well-established for the synthesis of various nanoparticles, detailed reports on its specific application for the synthesis of pure BiOCl are not as prevalent in the literature. The general principle would involve combining two microemulsions, one containing the bismuth precursor and the other the chloride source, to initiate precipitation within the nanodroplets.

The use of hydrogen peroxide (H₂O₂) in the synthesis of nanomaterials can serve various purposes, such as an oxidizing agent or a morphology-directing agent. However, in the context of BiOCl synthesis, the literature more frequently describes the use of BiOCl as a catalyst for the production of H₂O₂ rather than H₂O₂ being a key reagent in the synthesis of BiOCl itself. rsc.orgcardiff.ac.uk While H₂O₂ can be involved in wet chemistry protocols for other metal oxides, detailed, established protocols specifically for an "H₂O₂-assisted" synthesis of BiOCl are not widely documented.

Template-Assisted and Shape-Directing Synthesis

Template-assisted synthesis is a powerful strategy for achieving precise control over the morphology and architecture of BiOCl. This approach utilizes pre-existing structures, known as templates, to direct the formation of the desired material. Templates can be classified as "hard" or "soft."

Hard templates , such as silica (B1680970) spheres, carbon nanotubes, or anodic aluminum oxide membranes, provide a rigid framework around or within which the BiOCl can be grown. After synthesis, the template is typically removed by chemical etching or calcination, leaving behind a BiOCl structure that is a replica of the template. For example, carbonaceous microspheres have been used as sacrificial templates to synthesize hollow BiOCl microspheres. researchgate.net

Soft templates are dynamic, self-assembled structures like surfactant micelles, liquid crystals, or polymers. These templates can direct the nucleation and growth of BiOCl through electrostatic interactions or hydrogen bonding. For instance, surfactants like sodium dodecyl sulfate (SDS) can form micelles that act as templates for the growth of BiOCl nanoflowers. researchgate.net Similarly, polymers like polyvinylpyrrolidone (PVP) and other additives such as urea (B33335) and thiourea (B124793) have been used as shape-controlling agents in the solvothermal synthesis of BiOCl, leading to morphologies like microflowers. mdpi.com The choice of template and the synthesis conditions are critical in determining the final morphology, which can range from nanorods and nanowires to hollow spheres and complex hierarchical structures.

Table 3: Examples of Template-Assisted Synthesis of BiOCl

| Template Type | Template Material | Synthesis Method | Resulting BiOCl Morphology |

|---|---|---|---|

| Hard (Sacrificial) | Carbonaceous Microspheres | Solvothermal | Hollow Microspheres researchgate.net |

| Soft | Sodium Dodecyl Sulfate (SDS) | Hydrolysis | Nanoflowers researchgate.net |

| Soft | Polyvinylpyrrolidone (PVP) | Solvothermal | Microflowers mdpi.com |

| Soft | Mannitol | Hydrothermal | Square-like Nanoplates rsc.org |

Role of Surfactants and Organic Additives in Morphology Control

The morphology of bismuth oxychloride (BiOCl) can be precisely controlled through the use of various surfactants and organic additives during synthesis. These agents influence the nucleation and growth of BiOCl crystals, leading to diverse structures. Solvothermal synthesis is a common method where additives are introduced to tailor the final product's characteristics. mdpi.com

A study investigating the effects of different additives in a solvothermal process found a strong correlation between the surface tension of the synthesis solution and the resulting morpho-structural parameters of the BiOCl. mdpi.comnih.gov Additives such as cetyltrimethylammonium chloride (CTAC), sodium dodecyl sulfate (SDS), polyvinylpyrrolidone (PVP), urea, and thiourea have been systematically studied. mdpi.comresearchgate.net It was observed that higher surface tension values in the synthesis mixture generally lead to beneficial semiconductor properties, including smaller primary crystallite size and higher specific surface area. mdpi.com For instance, PVP has been used to control the size of BiOCl structures and can facilitate the aggregation of nanoplates into 3D complex hierarchical structures. mdpi.comresearchgate.net In contrast, a surfactant like dioctyl sulfosuccinate (B1259242) sodium salt (AOT) with its two hydrophobic chains tends to result in the formation of square plates. mdpi.com

Organic solvents also play a crucial role. For example, employing pyridine (B92270) as the solvent in a solvothermal route allows for the self-assembly of BiOCl nanoplates into hierarchical, flower-like nanostructures. rsc.orgscilit.com The transformation from nanoplates to nanoflowers can be controlled by adjusting the volume ratio of distilled water to pyridine. rsc.org Similarly, Polyethylene glycol (PEG-2000) has been used as a template in a one-pot, room-temperature hydrolysis method to synthesize BiOCl hierarchical microspheres assembled from nanosheets. nih.gov However, an excessive amount of PEG can hinder the assembly of nanosheets into the desired microsphere structures. nih.gov

Influence of Surfactants and Organic Additives on BiOCl Morphology

| Additive | Synthesis Method | Resulting Morphology | Key Finding |

|---|---|---|---|

| Polyvinylpyrrolidone (PVP) | Solvothermal / Hydrothermal | 3D Hierarchical Structures, Controlled size | Acts as an assembly reagent for nanoplates. mdpi.comresearchgate.net |

| Cetyltrimethylammonium chloride (CTAC) | Solvothermal | Hierarchical particles | Resulted in low specific surface area and large hierarchical particle size. mdpi.com |

| Sodium dodecyl sulfate (SDS) | Solvothermal / Hydrolysis | Varied particle geometry, Nanoflowers | Influences surface tension, which tunes semiconductor characteristics. mdpi.comresearchgate.net |

| Pyridine | Solvothermal | Nanoflowers assembled from nanoplates | The water-to-pyridine ratio is critical for morphology control. rsc.org |

| Polyethylene glycol (PEG-2000) | Room-Temperature Hydrolysis | Hierarchical microspheres from nanosheets | Acts as a template; concentration is key to successful assembly. nih.gov |

| Urea and Thiourea | Solvothermal | Varied particle geometry | Alters the surface tension of the synthesis mixture, affecting morphology. mdpi.comresearchgate.net |

Biomolecule-Assisted Synthesis Routes

Biomolecules offer an environmentally friendly and effective approach to synthesizing and stabilizing BiOCl nanoparticles with controlled morphologies. These green synthesis methods often take place under mild conditions, such as room temperature and atmospheric pressure. researchgate.net

One such example is the use of tannic acid as both a reducing and stabilizing agent. researchgate.net In this method, BiOCl nanoparticles were synthesized from bismuth nitrate (B79036) pentahydrate in a highly acidic environment. The resulting nanocrystals had an average size of approximately 15.33 nm. researchgate.net Electron microscopy confirmed the formation of nanosized particles through this simple, low-cost protocol. researchgate.net

Another biomolecule, mannitol, has been successfully employed in a facile hydrothermal process to create well-crystallized, square-like BiOCl nanoplates. rsc.org Research has shown that mannitol plays a critical role in the formation of this specific morphology. The resulting nanoplates exhibit excellent photocatalytic efficiency under visible light, which is attributed to the synergistic effect of their layered structure and strong adsorption capabilities. rsc.org

Vapor Phase Deposition Techniques

Chemical Vapor Deposition (CVD) for Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a versatile technique for fabricating high-quality, homogeneous thin films of this compound. acs.org This method allows for the deposition of BiOCl onto various substrates, which is crucial for applications in electronics and photocatalysis. acs.orgwustl.edu

A specific variant, mist chemical vapor deposition, has been used to synthesize semitransparent BiOCl thin films with a preferred (001) orientation on glass substrates. acs.org In these studies, higher synthesis temperatures were found to result in a significant increase in photocurrent density under ultraviolet light, which is linked to the formation of oxygen vacancies that create in-gap states. acs.org Research has also explored the direct CVD of BiOCl thin films on transparent conductive oxide electrodes. wustl.edu The choice of precursor is vital in CVD processes; for instance, [Bi(OtBu)₃] has been used as a single-source precursor for bismuth oxide films, where reactor conditions strongly influence the crystalline phase. ucl.ac.uk

Control over Morphological Architectures and Facet Engineering

Hierarchical Structures: Nanoplates, Nanosheets, Nanoflowers, Microspheres

The anisotropic layered crystal structure of BiOCl naturally favors the growth of two-dimensional (2D) nanostructures like nanoplates and nanosheets. nih.gov However, through various synthesis strategies, these 2D building blocks can be assembled into complex three-dimensional (3D) hierarchical architectures such as nanoflowers and microspheres. mdpi.comnih.gov These hierarchical structures are of great interest because they often possess larger specific surface areas and unique properties compared to their simpler counterparts. mdpi.com

Nanoplates and Nanosheets: These are the fundamental building blocks for many hierarchical structures. nih.gov Well-crystallized, square-like BiOCl nanoplates can be synthesized via hydrothermal methods, sometimes with the assistance of additives like mannitol or sodium citrate (B86180). researchgate.netrsc.org The thickness of these nanoplates can be tuned, for instance, by varying the amount of sodium citrate used during synthesis. researchgate.net

Nanoflowers: These 3D structures are typically self-assembled from thin nanoplates. rsc.orgscilit.com A simple solvothermal route using pyridine as a solvent has been shown to produce flower-like BiOCl. The morphology can be controlled by altering the ratio of water to pyridine in the reaction. rsc.org

Microspheres: Hierarchical microspheres are another common 3D architecture, often assembled from nanosheets. nih.gov The use of templates, such as PEG-2000, can guide the self-assembly of 2D nanosheets into these spherical structures. nih.gov Other morphologies, such as pie-like microspheres, have also been reported, which are constructed from flat microplates. mdpi.com P-type BiOCl nanosheets have also been grown on nanofibers to form hierarchical heterostructures. nih.gov

Summary of BiOCl Hierarchical Architectures

| Structure | Typical Building Block | Common Synthesis Method | Controlling Factor / Additive |

|---|---|---|---|

| Nanoplates / Nanosheets | - | Hydrothermal, Hydrolysis | Mannitol, Sodium Citrate, Ammonium (B1175870) Chloride. researchgate.netrsc.org |

| Nanoflowers | Nanoplates | Solvothermal | Pyridine (solvent), Water/Pyridine ratio. rsc.org |

| Microspheres | Nanosheets | Room-Temperature Hydrolysis | PEG-2000 (template). nih.gov |

| Hierarchical Heterostructures | Nanosheets | Solvothermal | Grown on substrates like zinc ferrite (B1171679) nanofibers. nih.gov |

Tuning of Crystallite Size and Particle Shape

The crystallite size can be influenced by the water/surfactant ratio in reverse microemulsion synthesis, allowing for the creation of BiOCl nanoparticles in the range of 3–22 nm in diameter. researchgate.net In combustion synthesis, the thickness of BiOCl sheets, and thus the percentage of exposed {001} facets, can be modulated by changing the amount of ammonium chloride added. researchgate.net Similarly, using sodium citrate in a hydrothermal process can reduce the size of BiOCl nanoplates to around 200 nm and decrease their thickness. researchgate.net

The sequence of adding reactants during hydrolysis has also been shown to have a significant effect on the morphology of the resulting BiOCl particles. researchgate.net By controlling process parameters like temperature and the concentration of the bismuth precursor, the in-plane size and thickness of 2D products like nanoplates and nanosheets can be tailored. researchgate.net Some preparation methods for pearlescent pigments have been developed that avoid surfactants altogether, instead controlling the crystal shape (e.g., quadrilateral or octagonal flakes) by adjusting the pH with water and managing reaction temperature and time. google.com The use of oleyl amine as a surfactant under different acidity conditions can also induce the conversion between square and octagonal thin plate crystals. google.com

Preferentially Exposed Facets and Their Crystallographic Orientations

This compound (BiOCl) is a semiconductor material with a tetragonal matlockite crystal structure, which consists of [Cl-Bi-O-Bi-Cl] layers held together by van der Waals forces. mdpi.com This unique layered structure leads to anisotropic crystal growth, resulting in the preferential exposure of specific crystal facets. The control and engineering of these facets are critical as their atomic arrangements, surface energies, and electronic properties significantly influence the material's performance in applications such as photocatalysis. rsc.orgacs.org The most commonly studied facets of BiOCl are the {001}, {010}, and {110} planes. mdpi.comrsc.org

Research has extensively demonstrated that the synthesis conditions can be tailored to control the morphology of BiOCl nanocrystals, thereby dictating which crystal facets are predominantly exposed. For instance, BiOCl single-crystalline nanosheets with selectively exposed {001} and {010} facets have been synthesized through facile hydrothermal routes. acs.org The choice of surfactants and additives during synthesis plays a pivotal role in morphology control. mdpi.com These molecules can adsorb onto specific crystallographic planes, blocking their epitaxial growth and promoting the development of others. mdpi.com This strategy allows for the fabrication of various nanostructures, including nanoplates, nanosheets, and microspheres, each with a different dominant facet. nih.govmdpi.com

The orientation of exposed facets has a profound impact on the physicochemical properties of BiOCl. The internal electric field within the layered structure is oriented along the <001> direction, which facilitates the separation of photogenerated electron-hole pairs. acs.org This intrinsic property often renders the {001} facets more photoactive than the {010} facets under certain conditions. rsc.orgacs.org Studies have shown that single-crystalline BiOCl with exposed {001} facets (BOC-001) displays superior photodegradation activity and more efficient charge separation compared to its counterpart with exposed {010} facets (BOC-010) under UV light. rsc.org This enhanced activity is attributed to the favorable internal electric field that promotes charge separation and the more efficient activation of O₂ into superoxide (B77818) radicals (˙O₂⁻) on the {001} facets. rsc.org

Conversely, the reactivity can be reversed under different conditions. For example, BiOCl nanosheets with exposed {010} facets have shown superior activity for indirect dye photosensitization degradation under visible light. acs.org Furthermore, facet engineering is crucial when designing composite photocatalysts. In g-C₃N₄/BiOCl heterostructures, composites made with BiOCl exposing {010} facets exhibited higher photocatalytic performance than those with {001} facets, as the separated electrons had a shorter transport distance to reach the surface reactive sites. rsc.org The selective deposition of plasmonic metals and cocatalysts, such as silver (Ag) and palladium oxide (PdOₓ), on the {110} planes of BiOCl has also been shown to significantly enhance photocatalytic oxygen evolution due to superior hole transfer abilities at these specific interfaces. nih.govresearchgate.net

The identification of preferentially exposed facets is commonly achieved using techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM). researchgate.netrsc.org In XRD analysis, an unusually high intensity of the peaks corresponding to the (00l) planes, such as (001), (002), and (003), relative to other peaks, indicates a preferred orientation of the crystallites with their {001} facets parallel to the sample surface. researchgate.netrsc.orgsemanticscholar.org

Detailed Research Findings on BiOCl Facets

| Exposed Facet | Synthesis Method/Control Agent | Observed Morphology | Key Research Finding | Reference |

|---|---|---|---|---|

| {001} | Hydrothermal route | Single-crystalline nanosheets | Exhibited higher activity for direct pollutant degradation under UV light due to efficient charge separation promoted by the internal electric field. | rsc.orgacs.org |

| {010} | Hydrothermal route | Single-crystalline nanosheets | Showed superior activity for indirect dye photosensitization under visible light. | acs.org |

| {110} | Not specified | Nanoplates | Selective deposition of Ag and PdOₓ on {110} planes led to superior photocatalytic O₂ evolution due to enhanced hole transfer. | nih.govresearchgate.net |

| {001} | Polymer-assisted precipitation (PEG) | Nanoplates | XRD analysis confirmed preferred orientation in the Current time information in Johannesburg, ZA. direction, indicating preferentially exposed (001) facets. | researchgate.netrsc.org |

| {001} vs. {010} | Loading g-C₃N₄ nanoparticles | Heterostructures | ng-CN/BOC-010 composites showed higher photocatalytic performance than ng-CN/BOC-001 due to shorter electron transport distance. | rsc.org |

Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | mdpi.com |

| Space Group | P4/nmm (No. 129) | mdpi.commaterialsproject.org |

| Lattice Parameters | a = b = 0.3891 nm | mdpi.com |

| c = 0.7369 nm | mdpi.com | |

| Lattice Angles | α = 90° | mdpi.com |

| β = 90° | mdpi.com | |

| γ = 90° | mdpi.com | |

| Bond Length (Bi-O) | 2.32 Å | materialsproject.org |

| Bond Length (Bi-Cl) | 3.06 Å | materialsproject.org |

Electronic Band Structure and Theoretical Modeling

First-Principles Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a primary tool for modeling the electronic structure of BiOCl. This method allows for an accurate quantum mechanical description of the material, forming the basis for understanding its electronic band structure and density of states.

The choice of the exchange-correlation (xc) functional within DFT is critical as it directly influences the accuracy of the calculated electronic properties, particularly the band gap. Researchers have employed various functionals to study BiOCl, each with its own level of approximation.

Commonly used functionals include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), with the Perdew-Burke-Erzerhof (PBE) functional being a frequent choice for the latter. arxiv.orgflapw.de While computationally efficient, LDA and GGA are known to systematically underestimate the band gap of semiconductors. flapw.dedergipark.org.trresearchgate.netdergipark.org.tr For instance, calculations using the LDA have reported a band gap of 2.45 eV for BiOCl. dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net

To obtain more accurate band gap values that align better with experimental data, more advanced methods are often used. These include the modified Becke-Johnson (mBJ) potential, Engel-Vosko GGA (EV-GGA), and hybrid functionals like HSE06. arxiv.org Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, generally provide a more precise description of the electronic structure. arxiv.orgresearchgate.netcastep.org For example, calculations using the HSE06 functional have been employed to investigate the electronic properties of the broader bismuth oxyhalide family, providing more reliable band gap predictions. acs.orgacs.orgnih.gov

| Functional | Calculated Band Gap (eV) | Reference |

|---|---|---|

| LDA | 2.45 | dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net |

| GGA (PBE) | 2.63 | researchgate.net |

| HSE06 | ~3.6 | acs.org |

The Full Potential Linearized Augmented Plane Wave (FP-LAPW) method is a highly accurate and robust computational technique used for electronic structure calculations within the framework of DFT. fz-juelich.desemanticscholar.orgaps.org This all-electron method is particularly well-suited for systems containing heavy elements like bismuth, as it does not rely on approximations for the shape of the potential near the atomic nuclei. fz-juelich.de The FP-LAPW method has been successfully applied to provide a precise "density functional answer" for the electronic properties of a wide range of materials. fz-juelich.de

Charge Carrier Dynamics and Localization Phenomena

Theoretical studies based on first-principles calculations have been instrumental in understanding the behavior of charge carriers in bismuth oxychloride. These investigations have consistently shown a significant asymmetry in the stability of electron and hole polarons. A polaron is a quasiparticle consisting of a charge carrier (electron or hole) and its induced polarization field in a dielectric material.

Computational models predict that electron polarons are not stable in the bismuth oxyhalide family, including BiOCl. acs.org Attempts to localize an excess electron through various structural distortions in supercell calculations result in the delocalization of the electron during geometry optimization. acs.org This indicates that electron polaron formation is generally not a favorable process in these materials. acs.org

In stark contrast, the formation of hole polarons is predicted to be a favorable process in BiOCl. acs.org Theoretical investigations have explored various possible localization modes for holes, considering the distinct compositions of the oxide [Bi₂O₂] layers and the halide [Cl₂] layers. acs.org The stability of different hole polaron configurations is dependent on the specific halogen. For BiOCl, the most stable form of hole localization is a multisite configuration. acs.org This configuration involves the hole being localized on a single bismuth site along with the surrounding oxygen and chlorine atoms. acs.org This is in contrast to bismuth oxybromide (BiOBr) and bismuth oxyiodide (BiOI), where the hole preferentially localizes as a Vₖ center (a self-trapped hole localized on two adjacent halide ions). acs.org

The binding energy of the most favorable hole polaron state in BiOCl, where the hole is localized on a bismuth site and the neighboring oxygen and halogen atoms (referred to as the Biₓₒ configuration), has been calculated to be -0.23 eV. acs.org This indicates a significant stabilization of the hole through localization.

The localization of charge carriers in BiOCl is intrinsically linked to the mechanism of self-trapping. Self-trapping refers to the process where a charge carrier becomes localized in a potential well created by the deformation of the crystal lattice that the carrier itself induces.

In BiOCl, the absence of stable electron polarons suggests that photogenerated electrons remain relatively delocalized within the conduction band. acs.org On the other hand, the stable formation of hole polarons indicates a strong tendency for holes to become self-trapped. The primary mechanism for hole self-trapping in BiOCl is the strong coupling between the hole and the lattice, leading to a local structural distortion. acs.org

The preferential self-trapping site for a hole in BiOCl is a multisite center involving a bismuth cation and its adjacent oxygen and chlorine anions. acs.org The stability of this configuration is attributed to a favorable combination of electronic energy gain and a low structural deformation cost. acs.org This localization of the hole on a single bismuth site and its immediate anionic environment is the key self-trapping mechanism. acs.org

The formation of stable hole polarons implies that hole transport in this compound is likely governed by a hopping mechanism, which can result in suppressed charge mobility. acs.org This charge localization and the differing behaviors of electrons and holes are fundamental to understanding the photocatalytic and other optoelectronic properties of this compound.

| Compound | Polaron Configuration | Binding Energy (eV) |

|---|---|---|

| BiOF | Biₓₒ | -0.35 |

| BiOCl | Biₓₒ | -0.23 |

| BiOBr | Biₓₒ | -0.15 |

| BiOBr | Vₖ₂ | -0.08 |

Optical Properties and Optoelectronic Behavior

Theoretical and Experimental Characterization of Optical Response

The optical response of BiOCl can be characterized through various parameters, including dielectric functions, refractive index, extinction coefficient, and optical absorption spectra. Theoretical calculations, such as first-principles methods, are often employed to understand and predict these properties, complemented by experimental investigations. mdpi.comresearchgate.net

Dielectric Functions (Real and Imaginary Parts)

The dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), describes the linear response of a material to an electromagnetic field. The real part, ε₁(ω), relates to the polarization of the material, while the imaginary part, ε₂(ω), is associated with energy absorption. For BiOCl, theoretical studies using density functional theory (DFT) have been used to calculate the photon-energy-dependent dielectric functions. researchgate.net The peaks in the imaginary part of the dielectric function correspond to energy absorption and can shift depending on factors like layer thickness. mdpi.com

Refractive Index and Extinction Coefficient Analysis

The refractive index (n) and extinction coefficient (k) are crucial optical constants that can be derived from the dielectric function. The refractive index describes how light propagates through the material, while the extinction coefficient quantifies the loss of light due to absorption and scattering. For BiOCl, the static refractive index n(0) has been shown to increase with increasing layer number. mdpi.com Studies on related bismuth oxide thin films have shown that the refractive index tends to decrease at increasing photon energies above a certain threshold, while the extinction coefficient shows a similar behavior at higher energies. inoe.ro The extinction coefficient of thin films can increase with increasing bismuth content and substrate temperature due to increased absorption. scirp.org

Optical Absorption Spectra and Absorption Coefficient

The optical absorption spectrum reveals how strongly a material absorbs light at different wavelengths or photon energies. The absorption coefficient (α) quantifies this absorption. For 2D BiOX (including BiOCl), the optical absorption coefficient increases as the layer number increases, and the absorption spectrum redshifts (shifts to lower energies). mdpi.compreprints.org In the region of the fundamental absorption threshold, the absorption coefficient of amorphous bismuth oxide thin films can increase significantly with photon energy. inoe.ro The absorption coefficient for Bi₂O₃ thin films has been reported to be greater than 10⁴ cm⁻¹, indicating direct electron transitions. icm.edu.pl

Tunability of Optical Properties

The optical properties of Bismuth oxychloride can be tuned by controlling various physical parameters, offering possibilities for designing materials with tailored optical responses for specific applications. mdpi.com

Influence of Layer Thickness on Optical Absorption

The thickness of BiOCl layers has a significant impact on its optical absorption characteristics. As the layer number of 2D BiOX increases, the optical absorption coefficient increases, and the absorption spectrum exhibits a redshift. mdpi.compreprints.org This thickness dependence suggests that the optical absorption can be modulated by controlling the number of monolayers. The absorbance of films, in general, is known to increase with increasing thickness. akamai.universityresearchgate.net

Strain Engineering Effects on Optical Spectra

Strain engineering is an effective method to tune the electronic and optical properties of materials, including BiOX. mdpi.compreprints.org Applying strain can modulate the optical absorption spectrum. For instance, compressive strain can lead to a blueshift in the optical absorption edges of BiOX. mdpi.compreprints.org Strain engineering, combined with variations in halogen composition, can tune the optical absorption spectrum across the visible to ultraviolet range. mdpi.compreprints.orgresearchgate.net

Halogen Composition Modulation of Optical Properties

The optical properties of bismuth oxyhalides, particularly their band gap and light absorption characteristics, can be significantly modulated by varying the halogen composition mdpi.compreprints.orgresearchgate.net. This modulation is often explored through the formation of solid solutions, such as BiOCl₁₋ₓBrₓ, BiOCl₁₋ₓIₓ, and BiOBr₁₋ₓIₓ, where varying the ratio of different halogen atoms (represented by 'x') allows for tuning the material's properties mdpi.comresearchgate.netresearchgate.netacs.orgmdpi.comacs.orgresearchgate.net.

Pure BiOCl is known to have a wide indirect band gap, typically reported in the range of 3.2 to 3.5 eV mdpi.comacs.orgresearchgate.netresearchgate.net. This large band gap limits its light absorption primarily to the ultraviolet (UV) region of the spectrum acs.orgresearchgate.netresearchgate.net. In contrast, bismuth oxybromide (BiOBr) and bismuth oxyiodide (BiOI) have smaller band gaps, approximately 2.7 eV and 1.8 eV, respectively mdpi.comacs.org. BiOI, with the smallest band gap among the common bismuth oxyhalides, exhibits strong absorption in the visible light range acs.orgresearchgate.netresearchgate.net.

The formation of solid solutions allows for a continuous tuning of the band gap between the values of the end members (e.g., between BiOCl and BiOBr in BiOCl₁₋ₓBrₓ). As the proportion of heavier halogen atoms (Br or I) increases in the solid solution, the band gap generally decreases preprints.orgmdpi.com. This phenomenon enables the tailoring of the optical absorption spectrum, extending it from the UV region into the visible light range mdpi.compreprints.orgresearchgate.netacs.orgacs.orgrsc.orgfrontiersin.org.

Detailed research findings, often employing techniques such as UV-Vis diffuse reflectance spectroscopy and theoretical calculations like Density Functional Theory (DFT), have investigated this halogen composition modulation mdpi.compreprints.orgresearchgate.netmdpi.comrsc.orgdergipark.org.trresearchgate.netresearchgate.netnih.gov. These studies show that the band gap values of BiOX₁₋ₓYₓ solid solutions (where X and Y are different halogens) can be tuned by changing the composition 'x' mdpi.com. For instance, studies on BiOCl₁₋ₓIₓ solid solutions have shown that varying the amount of iodine incorporated results in a series of samples with different band gap values researchgate.net. Similarly, in iodide-doped BiOBr films (BiOBr₁₋ₓIₓ), the band gap energy was observed to decrease significantly with increasing iodide content acs.org.

The tunable band gap and optical absorption properties of bismuth oxyhalide solid solutions are crucial for their potential applications in optoelectronic devices and as photocatalysts, where the ability to absorb visible light is often desired for enhanced performance mdpi.compreprints.orgresearchgate.netacs.orgacs.orgrsc.orgfrontiersin.org.

The following table presents representative band gap values for BiOCl and selected bismuth oxyhalide solid solutions, illustrating the effect of halogen composition modulation:

| Compound | Halogen Composition | Approximate Band Gap (eV) | Source |

| BiOCl | Cl | 3.2 - 3.5 | acs.orgresearchgate.netresearchgate.net |

| BiOBr | Br | ~2.7 | mdpi.comacs.org |

| BiOI | I | ~1.8 | mdpi.comacs.org |

| BiOCl₁₋ₓIₓ | Cl and I | Tunable with x | mdpi.comresearchgate.net |

| BiOCl₁₋ₓBrₓ | Cl and Br | Tunable with x | mdpi.comresearchgate.net |

| BiOBr₁₋ₓIₓ | Br and I | Tunable with x | researchgate.netacs.orgmdpi.com |

Note: Band gap values can vary depending on the synthesis method, morphology, and experimental or theoretical techniques used for measurement.

This ability to tune the optical properties by controlling the halogen composition provides a versatile approach for designing bismuth oxyhalide-based materials with tailored light absorption characteristics for specific applications.

Defect Chemistry and Doping Engineering for Enhanced Functionality

Intrinsic Defects and Their Influence

Intrinsic defects, such as vacancies and interstitials, are inherent point defects within the crystal lattice that can significantly influence the material's properties. researchgate.netresearchgate.netresearchgate.net In BiOCl, oxygen vacancies (OVs) and bismuth vacancies are among the most studied intrinsic defects. researchgate.netresearchgate.netmdpi.com

Oxygen vacancies (OVs) are fundamental point defects in metal oxide semiconductors like BiOCl, arising from the absence of oxygen atoms from their normal lattice sites. researchgate.netrsc.org Their formation can be influenced by various factors, including synthesis conditions, UV light irradiation, high-temperature treatment, hydrogenation, and the presence of certain solvents. researchgate.netacs.org Density functional theory (DFT) calculations have shown that the binding energy of Bi-O bonds is significantly influenced by surficial hydroxyl groups, which are intensely correlated with the formation of photoinduced OVs. acs.org Adsorbed water molecules are energetically favored to dissociate into hydroxyl groups at OV sites, forming bridging hydroxyl groups. acs.org This process is consistent with the experimental observation of OV disappearance and hydroxyl group recovery in a water vapor-rich atmosphere, enabling the regeneration of the BiOCl photocatalyst. acs.org

The formation energies of oxygen vacancies in Bi-based systems can vary depending on the coordination environment of the oxygen atom. For instance, in Bi₄O₅Br₂, the formation energies for oxygen atom vacancy defects with two and three coordination bonds are calculated to be 5.60 eV and 2.26 eV, respectively, suggesting that forming oxygen vacancies with three coordination bonds is more favorable. mdpi.com

The introduction of oxygen vacancies in BiOCl leads to the formation of new electronic states within the forbidden band gap. researchgate.netresearchgate.net These defect states, primarily contributed by hybridized Bi 6p, O 2p, and S 2p orbitals (in the case of S doping), can act as trapping centers for excited electrons, promoting the effective separation of electron-hole pairs and enhancing visible light utilization. researchgate.netnih.govmdpi.com

Besides oxygen vacancies, bismuth vacancies (VBi) and other stoichiometric deviations can also occur in BiOCl. mdpi.com Bismuth vacancies have been shown to enhance the built-in electric field within BiOCl nanosheets, further promoting the separation of photogenerated carriers. rsc.org The formation of bismuth vacancies can be influenced by factors such as bismuth deficiency during synthesis. d-nb.info Theoretical calculations suggest that bismuth vacancy defects generally have significantly higher formation energies compared to oxygen vacancies, indicating a lower probability of their formation in some bismuth-based oxide systems like Bi₄O₅Br₂. mdpi.com However, under specific conditions, such as in ultrathin nanosheets, the predominant defects can change from isolated bismuth vacancies to vacancy associates involving both bismuth and oxygen vacancies. nih.gov

Stoichiometric deviations can also lead to the formation of other defects. For example, in bismuth oxide systems, deviations from the ideal stoichiometry can result in oxygen content higher than Bi₂O₃, with continuous incorporation of oxygen up to a certain limit. ijraset.com

Intrinsic defects, particularly oxygen vacancies, play a crucial role in modulating the band gap and carrier transport properties of BiOCl. researchgate.netmdpi.commdpi.comosti.gov The introduction of OVs can create impurity energy levels within the band gap, effectively narrowing the band gap and extending the light absorption range into the visible region. researchgate.netresearchgate.netosti.govrsc.org This is supported by experimental observations and theoretical calculations showing a red-shift in the light absorption edge and the appearance of new absorption peaks in the visible spectrum for BiOCl with induced oxygen vacancies. researchgate.netrsc.org

Defects also significantly influence carrier transport and recombination. Oxygen vacancies can act as trapping centers for photogenerated electrons, inhibiting the direct recombination of electron-hole pairs and thereby increasing the charge carrier separation efficiency. researchgate.netrsc.orgacs.org The presence of defects can shorten the migration paths of charge carriers, further enhancing their separation. rsc.orgrsc.org Studies have shown that defect-rich BiOCl exhibits a more effective separation of photogenerated charge carriers compared to pristine BiOCl. rsc.org The diffusion of oxygen vacancies in the xy plane of BiOCl can be significantly affected by temperature. researchgate.net

Defect engineering, by controlling the concentration and type of defects, offers a powerful approach to tailor the electronic structure and optimize the photocatalytic performance of BiOCl. researchgate.netosti.govrsc.org

Heteroatom Doping Strategies

Heteroatom doping, which involves substituting host atoms with foreign elements, is another effective strategy to modify the properties of BiOCl. Doping can introduce new energy levels, alter the band structure, and influence carrier concentration and mobility. nih.govrsc.orgmdpi.com

Non-metal doping, such as with sulfur, has been explored to enhance the photocatalytic activity of BiOCl. nih.govrsc.orgresearchgate.netresearchgate.net Incorporating sulfur into the BiOCl lattice can lead to a reduction in the band gap, extending the material's response to visible light. nih.govresearchgate.net Theoretical calculations have shown that sulfur doping can narrow the band gap of BiOCl and introduce new electronic states, primarily from the hybridization of S 2p orbitals with Bi 6s and O 2p orbitals, which form the valence band maximum. nih.govmdpi.com This band gap narrowing enhances light harvesting. nih.gov

Sulfur doping can also improve the mobility of photoinduced electrons in the conduction band and holes in the valence band, while inhibiting their recombination. nih.gov This enhanced charge separation contributes to improved photocatalytic efficiency. researchgate.net For instance, S-doped BiOCl has demonstrated significantly better oxygen evolution performance compared to commercial BiOCl. nih.gov The effective application of S-doping in tailoring the band structure and improving charge separation has also been reported for other bismuth oxyhalides like BiOBr. rsc.org

Metal doping with elements such as Silver (Ag), Nickel (Ni), Vanadium (V), Cobalt (Co), and Tungsten (W) has been investigated to improve the photocatalytic and other functional properties of BiOCl. researchgate.netresearchgate.netsemanticscholar.orgacs.org Metal doping can increase the optical absorption of light and introduce surface defects, which can lead to a reduction in electron-hole recombination and a rise in photocatalytic efficiency. researchgate.net

Studies on Ag, Ni, and V doped BiOCl have shown that these dopants can be successfully incorporated into the BiOCl structure, often resulting in flower-like hierarchical nanostructures. researchgate.netresearchgate.netsemanticscholar.org Metal doping can influence the crystallite size of BiOCl, with Ag doping, for example, leading to smaller crystallite sizes. researchgate.netsemanticscholar.org

Metal doping can also affect the optical properties and band gap of BiOCl. Ni doping has been shown to redshift the band gap of BiOCl. sci-hub.se Co doping in bismuth oxide systems has been found to decrease the band gap energy. mdpi.com

Furthermore, metal doping can impact the magnetic properties of BiOCl. Ni doping, combined with hydrogenation, has been shown to induce room-temperature ferromagnetic properties in naturally diamagnetic BiOCl. sci-hub.se

Specific examples of research findings include:

Ag, Ni, and V doped BiOCl synthesized via a wet chemical method exhibited higher photocatalytic activity for the degradation of methylene (B1212753) blue compared to pure BiOCl, with Ag-doped BiOCl showing superior performance. researchgate.netsemanticscholar.org

Co-doped and oxygen vacancy-containing BiOCl microspheres synthesized by a solvothermal method showed significantly enhanced photocatalytic applications. researchgate.net

Metal-doped BiOCl nano-architectures (M = Ni, Mo, Cd, Co) have been explored for efficient visible light photocatalytic and antibacterial behavior. acs.org

Substitutional vs. Interstitial Doping Configurations

Doping in BiOCl involves introducing foreign atoms into the crystal lattice. These dopant atoms can occupy different positions, leading to distinct doping configurations: substitutional or interstitial. Substitutional doping occurs when a foreign atom replaces an atom of the host lattice. For instance, doping BiOCl with metal ions like Mn2+ can involve Mn2+ ions replacing Bi3+ ions in the [Bi2O2]2+ layers mdpi.com. Similarly, nonmetal doping, such as with sulfur, can involve sulfur atoms substituting chlorine atoms in the halide layers nih.gov. The ionic radii and valence states of the dopant and the host atom play crucial roles in determining the feasibility and stability of substitutional doping. For example, Er3+ doping in BiOCl shows no significant peak displacement in XRD patterns due to the similar ionic radius and valence state of Er3+ and Bi3+ mdpi.com.

Interstitial doping, on the other hand, involves foreign atoms occupying the spaces between the host lattice atoms. In some cases, the dominant doping site can shift from substitutional to interstitial depending on factors like doping concentration rsc.org. Interstitially doped ions generally have higher energy and are less stable than substitutionally doped ions rsc.org. Understanding these configurations is vital as they significantly influence the resulting electronic structure and defect landscape of BiOCl.

Impact of Doping on Electronic Structure and Defect Levels

Doping is a primary method for modulating the electronic structure of BiOCl, which directly impacts its optical and photocatalytic properties. The introduction of dopant atoms or the creation of intrinsic defects can lead to the formation of impurity energy levels within the forbidden band gap of BiOCl mdpi.comiitm.ac.inresearchgate.net. These impurity levels can significantly alter the material's light absorption capabilities, often extending the absorption edge into the visible light region mdpi.comnih.govnih.gov.

For example, density functional theory (DFT) calculations and experimental studies have shown that doping BiOCl with rare earth elements like Europium (Eu) can introduce impurity levels near the top of the valence band, reducing the energy required for electron transitions and broadening the absorption band edge nih.gov. Similarly, Manganese (Mn) doping has been shown to create an intermediate energy level in the band structure, acting as a bridge for electron excitation and reducing the band gap mdpi.com. Sulfur doping has also been demonstrated to narrow the band gap of BiOCl significantly, enhancing visible light absorption nih.gov.

The presence of defects, such as oxygen vacancies (OVs), can also introduce defect energy levels within the band gap acs.orgacs.orgmdpi.com. These levels can act as trapping centers for charge carriers, influencing their separation and migration mdpi.com. While some defects can introduce deep-level traps that act as recombination centers, defects with low formation energies may create shallow trap states close to the band edges, which are less detrimental to carrier transport and lifetime nih.gov. The specific impact of doping and defects on the electronic structure and defect levels is highly dependent on the type of dopant, its concentration, and the synthesis conditions mdpi.comnih.govresearchgate.net.

Table 1 summarizes the impact of various dopants on the band gap of BiOCl based on research findings:

| Dopant Element | Effect on Band Gap | Reference |

| Europium (Eu) | Basically unchanged, but introduces impurity levels | nih.gov |

| Zirconium (Zr) | Minor narrowing | iitm.ac.in |

| Dysprosium (Dy) | Narrowing | iitm.ac.in |

| Sulfur (S) | Significant narrowing | nih.gov |

| Manganese (Mn) | Reduction (creates intermediate level) | mdpi.com |

| Tin (Sn) | Narrowing | researchgate.net |

| Tin-Bromine (Sn-Br) | Significant reduction | researchgate.net |

| Tungsten (W) | Lowering (for WO6-ligand doping) | researchgate.net |

Defect Engineering for Charge Carrier Separation and Migration

Efficient separation and migration of photogenerated charge carriers (electrons and holes) are critical for the performance of BiOCl in applications like photocatalysis. Defect engineering plays a vital role in optimizing these processes by influencing carrier pathways, creating active sites, modulating electric fields, and controlling recombination rates.

Defect-Induced Shortened Hole Migratory Paths

In layered materials like BiOCl, charge carriers tend to migrate along specific crystallographic directions. For instance, electrons may migrate along the (001) facet, while holes may transport along the (110) direction acs.orgrsc.org. However, long migration pathways can increase the probability of electron-hole recombination, reducing efficiency rsc.org. Defect engineering, particularly the creation of surface defects or pits, can effectively shorten the diffusion pathway of holes acs.orgrsc.orgosti.gov. By creating defects on the basal planes, the distance holes need to travel to reach the surface reaction sites is reduced, promoting their utilization in oxidation reactions rsc.orgosti.gov. This defect-induced shortening of migratory paths is a significant factor in enhancing photocatalytic activity acs.orgosti.govrsc.orgosti.govscience.govardc.edu.auardc.edu.au.

Creation of Coordination-Unsaturated Active Atoms and Dangling Bonds

Defects in the crystal lattice of BiOCl, such as vacancies or dislocations, can lead to the formation of coordination-unsaturated atoms and dangling bonds acs.orgrsc.orgosti.govardc.edu.auardc.edu.au. These sites are highly reactive and can serve as active centers for chemical reactions, including the adsorption and activation of reactant molecules rsc.orgosti.gov. For example, oxygen vacancies can act as active sites for the adsorption and activation of oxygen molecules rsc.orgmdpi.com. The presence of abundant coordination-unsaturated atoms and dangling bonds created through defect engineering provides an outstanding chemical environment that accelerates catalytic reaction kinetics rsc.orgosti.gov.

Enhancement of Built-in Electric Fields through Defect Engineering

BiOCl possesses an intrinsic internal electric field (IEF) due to the alternating arrangement of [Bi2O2]2+ and [Cl-] layers mdpi.comresearchgate.netscirp.org. This IEF facilitates the separation and migration of photogenerated carriers mdpi.comnih.govresearchgate.net. Defect engineering can further enhance or modify this built-in electric field. The heterogeneous introduction of dopant atoms, such as sulfur, can induce a significant built-in electric field researchgate.net. This enhanced IEF promotes the displacement and rapid separation of photogenerated carriers, effectively inhibiting their recombination nih.govresearchgate.net. Strategies like constructing heterojunctions with suitable band alignment, which can be influenced by doping and defects, also contribute to the formation of internal electric fields that drive charge separation scirp.orgrsc.orgresearchgate.net.

Role of Defects in Modulating Recombination Rates

The recombination of photogenerated electrons and holes is a major limiting factor for the efficiency of BiOCl in photocatalytic applications rsc.orgbohrium.com. Defects can play a dual role in this process: they can act as recombination centers, or they can promote charge separation and thus suppress recombination. While some defects, particularly deep-level traps, can increase the probability of electron-hole recombination nih.govnih.govosti.govresearchgate.net, defect engineering can be strategically employed to minimize this effect and even enhance charge separation mdpi.comrsc.org.

Defects can introduce trap states that capture charge carriers, temporarily holding them and thus reducing the likelihood of immediate recombination mdpi.com. Oxygen vacancies, for instance, can serve as electron transport channels, reducing interfacial charge resistance and improving the separation and migration efficiency of photogenerated carriers, thereby shortening their recombination lifetime acs.org. Furthermore, defects can influence the effective masses of electrons and holes, leading to disparities in their migration rates and diffusion efficiencies, which can enhance the asynchronization between carriers and effectively reduce recombination probability mdpi.com. Theoretical studies have shown that certain types of doping and defect configurations can lead to a slower recombination rate of photoexcited electron-hole pairs sdu.edu.cn. By carefully controlling the type and concentration of defects, it is possible to modulate the recombination rates in BiOCl to favor charge separation and enhance performance nih.govnih.govresearchgate.netscirp.orgsdu.edu.cn.

Table 2 illustrates the impact of defects on charge carrier behavior:

| Defect Type / Engineering Strategy | Impact on Charge Carriers | Effect on Recombination | Reference |

| Surface defects / Pits | Shortened hole migration paths | Reduced | acs.orgrsc.orgosti.gov |

| Oxygen Vacancies | Electron transport channels, improved separation/migration | Reduced | acs.orgmdpi.com |

| Defect energy levels (shallow) | Capture carriers, promote separation | Reduced | mdpi.comnih.gov |

| Enhanced Built-in Electric Field | Accelerated separation and transfer | Inhibited | nih.govscirp.orgresearchgate.net |

| Defect energy levels (deep) | Act as recombination centers | Increased | nih.govnih.govosti.govresearchgate.net |

| Certain doping configurations | Influence effective masses, enhance asynchronization | Reduced | mdpi.comsdu.edu.cn |

Surface Chemistry and Interfacial Phenomena

Surface Reconstruction and Active Sites

The surface of BiOCl can undergo reconstruction processes, particularly under external stimuli like light irradiation. These reconstructions can lead to the formation of active sites, significantly influencing the material's catalytic activity.

Photo-induced surface reconstruction has been observed in bismuth oxychloride. For instance, partially amorphized BiOCl can undergo a fast surface reconstruction process when exposed to light irradiation. nih.govacs.org This reconstruction is associated with the formation of active surfaces. nih.govacs.org The molecule water activation is considered a critical step closely related to photoinduced reactions, such as water splitting, CO₂ conversion, and organic contaminant degradation. nih.govacs.org

A key outcome of surface reconstruction, especially photo-induced reconstruction, is the formation of active surfaces enriched with oxygen vacancies (OVs). nih.govacs.org These oxygen vacancies are considered vital point defects in wide-gap semiconductors like BiOCl and can serve as active sites for various reactions. rsc.orgnih.govacs.org The presence of OVs can lead to distinctive OV-mediated interfacial charge-transfer mechanisms, improving carrier dynamics. nih.govacs.org Oxygen vacancies can also enhance the adsorption and activation of molecules such as N₂. nih.gov They can create a defect level that narrows the energy gap and facilitates the capture of photogenerated electrons and holes. acs.org Furthermore, OVs can serve as potential centers for photogenerated electrons, impeding the direct recombination of electron-hole pairs. rsc.org

Analyzing the surface atomic configurations of BiOCl is crucial for understanding its properties and reactivity. Techniques such as X-ray photoelectron spectroscopy (XPS) are commonly used to estimate the surface elemental configurations. nih.gov XPS analysis of BiOCl typically shows the presence of Bismuth, Oxygen, and Chloride. nih.govplos.org The O 1s core peak is attributed to O²⁻ from the bismuth-oxygen (B8504807) bond in BiOCl. nih.gov High-resolution XPS spectra of Bi 4f show characteristic peaks corresponding to Bi³⁺. nih.govacs.org Studies have also revealed that reorganized surfaces can include localized Bi-Bi, Bi-O-Bi, and O-Bi terminated surfaces, accompanied by the formation of defects. osti.gov These varying terminations can strongly affect the electronic structure and electron-hole pair recombination. osti.gov

Data from XPS analysis can provide insights into the elemental composition and chemical states on the surface. For example, a quantitative EDX analysis of synthesized BiOCl showed atomic ratios of Bi/O/Cl close to 1:1:1, confirming the composition. plos.org

Here is an example of how XPS data might be presented:

| Element | Binding Energy (eV) | Attribution |

| O 1s | ~528.3 | O²⁻ in Bi-O bonds |

| Cl 2p | ~197.0 | Cl⁻ |

| Bi 4f₇/₂ | ~158.2 - 158.6 | Bi³⁺ |

| Bi 4f₅/₂ | ~163.5 - 163.9 | Bi³⁺ |

Note: Binding energy values can vary slightly depending on the specific study and sample.

Surface Modification Strategies

Modifying the surface of BiOCl is a common approach to tailor its properties and enhance its performance in various applications. Strategies often involve introducing or controlling surface species and utilizing specific synthesis methods.